molecular formula C16H24N2O B2904331 4-tert-butyl-N-piperidin-4-ylbenzamide CAS No. 75484-44-5

4-tert-butyl-N-piperidin-4-ylbenzamide

Cat. No. B2904331
CAS RN: 75484-44-5
M. Wt: 260.381
InChI Key: WMTHJMAEXXRKNY-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-piperidin-4-ylbenzamide” is a chemical compound with the molecular formula C16H24N2O . It is also known as “4-tert-butyl-N-(piperidin-4-yl)benzamide hydrochloride” and has a molecular weight of 296.84 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Poly(arylene Piperidinium) Hydroxide Ion Exchange Membranes

A study by Olsson, Pham, and Jannasch (2018) explored the synthesis and application of poly(arylene piperidinium) (PAPipQs) as anion exchange membranes (AEMs) for alkaline fuel cells. These membranes showed excellent alkaline stability and conductivity, indicating their potential in energy-related applications. This research demonstrates how piperidine derivatives, by extension, could play a crucial role in developing more efficient and durable materials for fuel cell technologies (Olsson, Pham, & Jannasch, 2018).

Synthesis of Naphthyridone p38 MAP Kinase Inhibitor

Chung et al. (2006) developed a novel synthesis method for a p38 MAP kinase inhibitor, highlighting the importance of N-tert-butylpiperidinyl derivatives in medicinal chemistry. This inhibitor is potentially useful for treating rheumatoid arthritis and psoriasis, showcasing how modifications to the piperidine moiety can lead to significant therapeutic benefits (Chung et al., 2006).

Synthesis of Enantiopure 4-Hydroxypipecolate

Marin et al. (2004) reported on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor. This work is relevant for synthesizing complex organic molecules and developing pharmaceuticals, highlighting the versatility of piperidine derivatives in synthetic organic chemistry (Marin et al., 2004).

Anticorrosive Behaviour of Novel Tert-butyl Piperazine-1-carboxylate

Research by Praveen et al. (2021) investigated the anticorrosive properties of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. This study illustrates the potential of piperidine derivatives in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Praveen et al., 2021).

Safety and Hazards

The compound is labeled with a warning signal word, indicating that it may pose certain hazards . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-tert-butyl-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHJMAEXXRKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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